molecular formula C17H15ClN2O3 B5759483 3-(2-OXOPYRROLIDIN-1-YL)PHENYL N-(4-CHLOROPHENYL)CARBAMATE

3-(2-OXOPYRROLIDIN-1-YL)PHENYL N-(4-CHLOROPHENYL)CARBAMATE

Cat. No.: B5759483
M. Wt: 330.8 g/mol
InChI Key: CSOMDGBDLFNSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-OXOPYRROLIDIN-1-YL)PHENYL N-(4-CHLOROPHENYL)CARBAMATE is a compound that features a pyrrolidinone ring and a carbamate group. The presence of these functional groups makes it an interesting molecule for various scientific applications, particularly in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-OXOPYRROLIDIN-1-YL)PHENYL N-(4-CHLOROPHENYL)CARBAMATE typically involves the reaction of 2-oxopyrrolidine with phenyl isocyanate derivatives. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-OXOPYRROLIDIN-1-YL)PHENYL N-(4-CHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(2-OXOPYRROLIDIN-1-YL)PHENYL N-(4-CHLOROPHENYL)CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-OXOPYRROLIDIN-1-YL)PHENYL N-(4-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-OXOPYRROLIDIN-1-YL)PHENYL N-(4-CHLOROPHENYL)CARBAMATE is unique due to its specific combination of a pyrrolidinone ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(2-oxopyrrolidin-1-yl)phenyl] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-12-6-8-13(9-7-12)19-17(22)23-15-4-1-3-14(11-15)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOMDGBDLFNSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)OC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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